2-bromo-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Description
2-bromo-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H18BrN3OS and its molecular weight is 416.34. The purity is usually 95%.
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Biological Activity
2-bromo-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Characteristics
- IUPAC Name : this compound
- Molecular Formula : C19H18BrN3OS
- Molecular Weight : 416.3 g/mol
- CAS Number : 1797259-49-4
Antitumor Activity
Research has shown that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have been evaluated for their inhibitory effects on various cancer cell lines, targeting key pathways involved in tumor growth:
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that certain pyrazole derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, indicating strong cytotoxic effects .
- Molecular docking studies suggested favorable interactions between these compounds and target proteins, enhancing their potential as therapeutic agents .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor activity, pyrazole derivatives have been reported to possess anti-inflammatory and antibacterial properties:
- Anti-inflammatory Effects :
- Antibacterial Activity :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Structural Feature | Impact on Activity |
---|---|
Presence of bromine | Enhances lipophilicity and potential receptor binding affinity |
Cyclopropyl group | Contributes to the overall conformational flexibility and interaction with biological targets |
Thiophene ring | Increases electron density, potentially improving interactions with receptors involved in signaling pathways |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the cyclopropyl group via alkylation methods.
- Final coupling reactions to attach the benzamide moiety.
Properties
IUPAC Name |
2-bromo-N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c20-15-5-2-1-4-14(15)19(24)21-9-10-23-17(13-7-8-13)12-16(22-23)18-6-3-11-25-18/h1-6,11-13H,7-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGPUZDIXPLOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Br)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.